1-(Dimethylamino)cyclohexane-1-carbaldehyde

Description

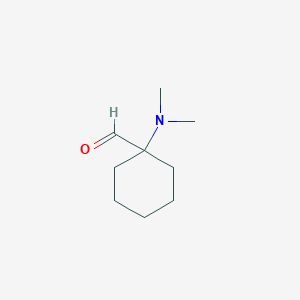

1-(Dimethylamino)cyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a dimethylamino (-N(CH₃)₂) group and a carbaldehyde (-CHO) substituent at the 1-position.

Properties

IUPAC Name |

1-(dimethylamino)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10(2)9(8-11)6-4-3-5-7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOUPNYEEFNLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501921 | |

| Record name | 1-(Dimethylamino)cyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72087-78-6 | |

| Record name | 1-(Dimethylamino)cyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

Oxidation: 1-(Dimethylamino)cyclohexane-1-carboxylic acid.

Reduction: 1-(Dimethylamino)cyclohexanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

1-(Dimethylamino)cyclohexane-1-carbaldehyde features both a dimethylamino group and an aldehyde group, which contribute to its reactivity. The compound can undergo several types of chemical reactions:

- Oxidation : The aldehyde can be oxidized to form 1-(dimethylamino)cyclohexane-1-carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction : The aldehyde group can be reduced to 1-(dimethylamino)cyclohexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution : The dimethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

Common Reagents and Conditions

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic medium) | 1-(Dimethylamino)cyclohexane-1-carboxylic acid |

| Reduction | NaBH₄ (in ethanol) | 1-(Dimethylamino)cyclohexanol |

| Substitution | Nucleophiles (e.g., halides) | Various substituted cyclohexane derivatives |

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in synthesizing complex organic molecules. Its unique functional groups allow it to be a crucial reagent in various organic reactions, facilitating the development of new compounds.

Biology

The compound has garnered attention for its potential biological activities. Research indicates that the dimethylamino group enhances interaction with biological targets through hydrogen bonding and electrostatic interactions. The aldehyde group enables covalent bonding with nucleophilic sites on biomolecules, potentially modulating enzyme activities and receptor functions.

Biological Activities :

- Antimicrobial Activity : Studies suggest that compounds containing dimethylamino groups exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

Medicine

Ongoing research is exploring the therapeutic applications of this compound. Its role as a precursor in drug development is particularly promising, with potential implications for creating novel pharmaceuticals aimed at various diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in different applications:

- Synthesis of Antimicrobial Agents : A study demonstrated the synthesis of new antimicrobial agents derived from this compound, showcasing its effectiveness against resistant bacterial strains.

- Enzyme Inhibition Studies : Research indicated that derivatives of this compound could act as inhibitors for specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

1-(4-Chlorophenyl)cyclohexane-1-carbaldehyde (2d)

- Structure : Aryl-substituted (4-chlorophenyl) cyclohexane-1-carbaldehyde.

- Synthesis : Prepared via condensation reactions, achieving 85% yield using a 2% EtOAc/hexane eluent system .

- Properties :

- Applications : Intermediate in synthesizing bioactive molecules, leveraging the electron-withdrawing chloro group for electrophilic substitution reactions.

1-(4-Fluorophenyl)cyclohexane-1-carbaldehyde (2e)

Alkenyl and Alkyl-Substituted Derivatives

1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde

(1S,3R,4S)-4-Ethyl-3-methylcyclohexane-1-carbaldehyde

Heterocyclic Derivatives with Functional Groups

1-(4-Halophenyl)-4-(dimethylamino)-2,5-dioxo-1H-pyrrole-3-carbaldehydes (4a-c)

- Structure: Pyrrole ring fused with dimethylamino and carbaldehyde groups.

- Synthesis : Prepared via Vilsmeier-Haack formylation (78% yield), followed by condensation with thiocarbohydrazide to form thiocarbohydrazones .

Biological Activity

1-(Dimethylamino)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C₉H₁₇NO. It features a cyclohexane ring substituted with a dimethylamino group and an aldehyde group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of cyclohexanone with dimethylamine in the presence of reducing agents such as sodium borohydride. The reaction conditions often include solvents like ethanol, which facilitate the formation of the compound while ensuring high purity and yield.

The biological activity of this compound is primarily attributed to its functional groups:

- Dimethylamino Group : This group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for various biological targets.

- Aldehyde Group : The aldehyde moiety allows for covalent bonding with nucleophilic sites on biomolecules, potentially modulating enzyme activities and receptor functions.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds containing dimethylamino groups exhibit significant antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, suggesting a potential role for this compound in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. In vitro assays have demonstrated that it can modulate enzyme activity, which is crucial for therapeutic applications. For example, it has been evaluated as a potential inhibitor of fatty acid-binding proteins (FABPs), which are involved in lipid metabolism and signaling pathways .

Neuropharmacological Effects

Given its structural similarity to other psychoactive compounds, there is ongoing research into its neuropharmacological effects. Initial studies suggest that it may influence neurotransmitter systems, although comprehensive studies are required to elucidate these effects fully .

Case Studies

Several case studies highlight the biological implications of this compound:

- Antimicrobial Studies : A study evaluated various derivatives of dimethylamino compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the structure significantly influenced antibacterial activity, suggesting that this compound could be optimized for enhanced efficacy .

- Enzyme Inhibition Research : In a series of experiments aimed at identifying novel FABP inhibitors, this compound was included in a screening library. It exhibited promising inhibitory activity with an IC₅₀ value comparable to established inhibitors, indicating its potential as a lead compound for further development .

- Neuropharmacological Investigations : Research exploring the effects of structurally similar compounds on neurotransmitter release suggested that this compound might also affect synaptic transmission, warranting further investigation into its role in neuropharmacology .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Functional Groups | Notable Activities |

|---|---|---|

| Cyclohexanone | Ketone | Solvent and intermediate in organic synthesis |

| 1-(Dimethylamino)cyclohexanol | Alcohol | Potential neuroprotective effects |

| 1-(Dimethylamino)cyclohexane-1-carboxylic acid | Carboxylic acid | Enhanced water solubility and bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.